N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

Lipophilicity Chromane-benzamide Physicochemical profiling

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (CAS 539857-57-3), also designated as N-(chroman-3-yl)benzamide, is a synthetic small molecule composed of a chromane (3,4-dihydro-2H-1-benzopyran) bicyclic core linked via an amide bond to an unsubstituted phenyl ring. The compound has a molecular formula of C16H15NO2 and a monoisotopic mass of 253.1103 Da, with two rotatable bonds and one hydrogen bond donor (amide NH).

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 539857-57-3
Cat. No. B15066108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide
CAS539857-57-3
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c18-16(12-6-2-1-3-7-12)17-14-10-13-8-4-5-9-15(13)19-11-14/h1-9,14H,10-11H2,(H,17,18)
InChIKeyNJUUYIZWMNTVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (CAS 539857-57-3): Chromane-Benzamide Structural Overview for Research Procurement


N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (CAS 539857-57-3), also designated as N-(chroman-3-yl)benzamide, is a synthetic small molecule composed of a chromane (3,4-dihydro-2H-1-benzopyran) bicyclic core linked via an amide bond to an unsubstituted phenyl ring [1]. The compound has a molecular formula of C16H15NO2 and a monoisotopic mass of 253.1103 Da, with two rotatable bonds and one hydrogen bond donor (amide NH) [1]. This core scaffold serves as a foundational pharmacophore from which diverse substituted analogs—including 7-methylchroman, 4-trifluoromethylphenyl chroman, and various chromene derivatives—have been developed for distinct target engagement profiles [2].

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Scrutiny


Chromane-benzamide derivatives exhibit marked divergence in both physicochemical properties and biological potency that cannot be inferred from core scaffold similarity alone. For substituted benzamide derivatives, modifications as subtle as methyl positional isomerism yield enzyme inhibitory IC50 values ranging from 8.7 ± 0.7 μM (2-Me) to 29.1 ± 3.8 μM (4-Me) to 149 ± 43 μM (4-OMe)—a >17-fold difference driven solely by substitution pattern [1]. Similarly, the emergence of a structurally distinct subclass—N-(chroman-3-yl) benzamide analogs—has demonstrated four-fold enhanced antimicrobial potency against antibiotic-resistant Staphylococcus aureus relative to prior solutions, alongside immunomodulatory effects absent from earlier iterations [2]. Consequently, substitution between chromane-benzamide analogs without empirical verification introduces substantial risk of altered target engagement, divergent ADME properties, and compromised experimental reproducibility. The following evidence dimensions provide a quantitative framework for assessing whether the unsubstituted N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide core—or a substituted derivative thereof—aligns with specific research objectives.

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (539857-57-3): Quantitative Evidence Guide for Scientific Selection


Physicochemical Differentiation: Unsubstituted Chromane-Benzamide Core Exhibits XLogP3 of 3.0

The unsubstituted N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide core possesses an XLogP3 (computed octanol-water partition coefficient) of 3.0 [1]. This value establishes a baseline lipophilicity that differs from substituted chromane-benzamide analogs—for instance, the 7-methyl substituted derivative N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)benzamide (CAS 61190-28-1) bears a higher molecular weight (approximately 267.32 g/mol) , which predicts altered logP, solubility, and membrane permeability relative to the unsubstituted core.

Lipophilicity Chromane-benzamide Physicochemical profiling

Structural Differentiation: Chroman-3-yl Substitution Pattern Enables Novel Antimicrobial Scaffold Class

Novel N-(chroman-3-yl) benzamide analogs—sharing the chroman-3-yl core architecture with the target compound—have demonstrated a four-fold reduction in the concentration required to inhibit growth of antibiotic-resistant Staphylococcus aureus compared to prior solutions [1]. Additionally, these analogs restore antibiotic efficacy against MRSA when combined with standard antibiotics to which resistance has developed, and correlate with unique alterations of liver macrophage function leading to increased intracellular bacterial killing [1].

Antimicrobial resistance N-(chroman-3-yl) benzamide Staphylococcus aureus

Target Engagement Differentiation: Benzamide Substitution Patterns Yield >17-Fold Variation in Enzyme Inhibitory Activity

Within the broader benzamide chemotype, even minor substitutional variations produce substantial differences in enzyme inhibitory potency. Substituted benzamide derivatives exhibit IC50 values ranging from 8.7 ± 0.7 μM (2-methyl substitution) to 29.1 ± 3.8 μM (4-methyl substitution) to 149 ± 43 μM (4-methoxy substitution) [1]. The target compound, bearing no substitution on either the chromane ring or the benzamide phenyl moiety, represents a distinct baseline scaffold whose activity profile cannot be extrapolated from substituted analogs without experimental validation.

Structure-activity relationship Benzamide derivatives Enzyme inhibition

Chirality-Based Differentiation: (+)-Enantiomer Specification (9CI) Enables Stereochemically Defined Procurement

The compound is formally registered as Benzamide, N-(3,4-dihydro-2H-1-benzopyran-3-yl)-, (+)- (9CI) , indicating a specific (+)-enantiomer rather than a racemic mixture. This stereochemical designation is structurally significant because chromane derivatives exhibit chirality at the C3 position of the dihydrobenzopyran ring , and alternative stereoisomers exist—such as (S)-N-(chroman-3-yl)benzamide (CAS 1315549-67-7) . Procurement of the defined (+)-enantiomer versus racemate or opposite enantiomer ensures stereochemical consistency for structure-activity relationship studies where chiral recognition may govern target binding.

Chiral resolution Stereochemistry Enantiomer

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (539857-57-3): Evidence-Based Research Application Scenarios


Scaffold for Antimicrobial Resistance Research: Chroman-3-yl Benzamide Platform

The chroman-3-yl benzamide core architecture—of which N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide is the unsubstituted prototype—has been validated as a privileged scaffold for antimicrobial development. Novel N-(chroman-3-yl) benzamide analogs demonstrate four-fold enhanced potency against antibiotic-resistant Staphylococcus aureus and restore antibiotic efficacy when combined with standard agents [1]. This unsubstituted core serves as a reference standard for medicinal chemistry programs investigating structure-activity relationships in antimicrobial chromane-benzamides, enabling systematic exploration of substitution effects on potency, resistance reversal, and macrophage-mediated bacterial clearance.

Physicochemical Baseline for Structure-Property Relationship Studies

With an XLogP3 of 3.0, two rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors [1], this compound provides a well-characterized physicochemical reference point for chromane-benzamide derivative development. Procurement enables researchers to establish baseline solubility, permeability, and metabolic stability parameters against which substituted analogs (e.g., 7-methyl derivatives with increased molecular weight and lipophilicity) can be quantitatively compared—an essential component of rational lead optimization workflows where property-based design governs candidate selection.

Stereochemically Defined Reference Material for Chiral Chromatography and Enantioselective Assays

The specified (+)-enantiomer (9CI designation) provides a defined stereochemical reference for analytical method development and chiral separation studies involving chromane-containing compounds [1]. Researchers requiring a stereochemically consistent starting material for enantioselective synthesis or for calibrating chiral chromatographic methods can utilize this defined enantiomer rather than racemic mixtures or undefined stereoisomers, thereby ensuring reproducible retention times and enantiomeric excess determinations.

Benzamide Pharmacophore Reference in HDAC and Epigenetic Target Screening

The benzamide moiety is a well-established zinc-binding group in histone deacetylase (HDAC) inhibitor design, with the amide function essential for Zn2+ chelation [1]. Benzamide-containing benzoheterocyclic derivatives have demonstrated HDAC1 inhibition with IC50 values below the micromolar range [2]. While the unsubstituted chromane-benzamide compound lacks direct HDAC activity data in accessible sources, its chromane-benzamide architecture positions it as a relevant reference scaffold for epigenetic target screening campaigns exploring the intersection of chromane heterocycles with benzamide-based zinc-binding pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.